molecular formula C14H9ClFN3O2 B2677461 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole CAS No. 924156-83-2

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole

Cat. No. B2677461
CAS RN: 924156-83-2
M. Wt: 305.69
InChI Key: DRRCAPFWHPHTRD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole (CFPNB) is a synthetic compound that has been studied for a variety of applications, ranging from drug research and development to laboratory experiments. CFPNB is a member of the benzimidazole family, and has been found to possess a variety of properties that make it a promising compound for scientific research. In

Scientific Research Applications

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications, including drug development and laboratory experiments. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to the inhibition of their activity. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to bind to the enzyme acetylcholinesterase, leading to the inhibition of its activity.
Biochemical and Physiological Effects
2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess a variety of biochemical and physiological effects. In drug research, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In laboratory experiments, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been found to possess inhibitory effects on protein kinases and the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a promising compound for laboratory experiments due to its ability to bind to certain proteins and enzymes, leading to the inhibition of their activity. However, there are some limitations to its use in laboratory experiments. For example, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole is a synthetic compound, and its long-term effects on the body are not yet known. Additionally, the compound is not easily obtainable, and its synthesis requires special equipment and techniques.

Future Directions

Due to its promising properties, 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has a number of potential future directions. For example, further research can be conducted to explore the long-term effects of the compound on the body. Additionally, further research can be conducted to explore the potential applications of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole in drug development, such as its use as an anti-inflammatory, anti-cancer, or anti-tumor agent. Finally, further research can be conducted to explore the potential for 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole to be used as an inhibitor of protein kinases and the enzyme acetylcholinesterase.

Synthesis Methods

The synthesis of 2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-benzimidazole has been reported in the literature. The method involves the reaction of 4-fluorophenyl isocyanate with 2-chloromethyl-5-nitrobenzimidazole in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction is carried out at temperatures ranging from 60-80°C, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O2/c15-8-14-17-12-7-11(19(20)21)5-6-13(12)18(14)10-3-1-9(16)2-4-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCAPFWHPHTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazole

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